molecular formula C14H17ClFNO3 B2780118 2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide CAS No. 2411255-98-4

2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide

Cat. No.: B2780118
CAS No.: 2411255-98-4
M. Wt: 301.74
InChI Key: VJMLTHNOJUAQGY-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloroacetamide group and a substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide typically involves multiple steps, starting with the preparation of the oxane ring and subsequent functionalization. One common method involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with an appropriate oxane precursor under Suzuki-Miyaura coupling conditions . The resulting intermediate is then chlorinated and acetamidated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO3/c1-19-11-4-2-3-10(13(11)16)14(17-12(18)9-15)5-7-20-8-6-14/h2-4H,5-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMLTHNOJUAQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2(CCOCC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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